molecular formula C9H12LiNO2S B6604076 lithium(1+) ion 4-tert-butylpyridine-3-sulfinate CAS No. 2219379-35-6

lithium(1+) ion 4-tert-butylpyridine-3-sulfinate

Cat. No.: B6604076
CAS No.: 2219379-35-6
M. Wt: 205.2 g/mol
InChI Key: LBTLQMIIMGMNMV-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate: is a chemical compound with the molecular formula C9H14LiNO2S . It is known for its applications in various scientific research fields, particularly in catalysis and material synthesis. This compound is characterized by the presence of a lithium ion coordinated with 4-tert-butylpyridine-3-sulfinate, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of lithium(1+) ion 4-tert-butylpyridine-3-sulfinate typically involves the reaction of 4-tert-butylpyridine-3-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere to prevent oxidation . The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, lithium(1+) ion 4-tert-butylpyridine-3-sulfinate is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve.

Biology and Medicine: While specific applications in biology and medicine are less documented, compounds with similar structures are often explored for their potential biological activities, including enzyme inhibition and receptor modulation.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role in catalysis makes it valuable for processes that require high efficiency and selectivity.

Mechanism of Action

The mechanism by which lithium(1+) ion 4-tert-butylpyridine-3-sulfinate exerts its effects is primarily through its ability to coordinate with various substrates and facilitate their transformation. The lithium ion acts as a Lewis acid, enhancing the reactivity of the sulfinic acid group. This coordination can stabilize transition states and lower activation energies, making reactions more efficient .

Comparison with Similar Compounds

  • Lithium 4-tert-butylpyridine-3-sulfonate
  • Lithium 4-tert-butylpyridine-3-sulfide
  • Lithium 4-tert-butylpyridine-3-carboxylate

Comparison: Compared to these similar compounds, lithium(1+) ion 4-tert-butylpyridine-3-sulfinate is unique due to its specific sulfinic acid group, which imparts distinct reactivity and stability. For instance, the sulfonate derivative is more stable but less reactive, while the sulfide derivative is more reactive but less stable .

Properties

IUPAC Name

lithium;4-tert-butylpyridine-3-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.Li/c1-9(2,3)7-4-5-10-6-8(7)13(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTLQMIIMGMNMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C1=C(C=NC=C1)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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